molecular formula C14H17O6- B14323589 3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate CAS No. 105544-83-0

3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate

Cat. No.: B14323589
CAS No.: 105544-83-0
M. Wt: 281.28 g/mol
InChI Key: DPKYOILHCYHSCU-UHFFFAOYSA-M
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Description

3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate is an organic compound that belongs to the class of phenylpropanoic acid derivatives It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with 4-methoxy-4-oxobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts, such as deep eutectic solvents, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase, by binding to the active site and preventing substrate access. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial purposes .

Properties

CAS No.

105544-83-0

Molecular Formula

C14H17O6-

Molecular Weight

281.28 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C14H18O6/c1-18-11-5-4-9(7-12(11)19-2)6-10(8-13(15)16)14(17)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)/p-1

InChI Key

DPKYOILHCYHSCU-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)CC(CC(=O)[O-])C(=O)OC)OC

Origin of Product

United States

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